Methyl o-(3-fluorophenyl)homoserinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl o-(3-fluorophenyl)homoserinate is a chemical compound with the molecular formula C11H14FNO3 and a molecular weight of 227.23 g/mol . . This compound is of interest due to its unique structure, which includes a fluorophenyl group attached to a homoserine ester.
Preparation Methods
The synthesis of Methyl o-(3-fluorophenyl)homoserinate typically involves the esterification of L-homoserine with 3-fluorophenylmethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
Methyl o-(3-fluorophenyl)homoserinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions
Scientific Research Applications
Methyl o-(3-fluorophenyl)homoserinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its ester group.
Industry: Used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Methyl o-(3-fluorophenyl)homoserinate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active homoserine derivative, which can then participate in various biochemical pathways. The fluorophenyl group may enhance the compound’s binding affinity to certain enzymes or receptors .
Comparison with Similar Compounds
Methyl o-(3-fluorophenyl)homoserinate can be compared with other similar compounds such as:
- Methyl o-(4-fluorophenyl)homoserinate
- Methyl o-(2-fluorophenyl)homoserinate
- Methyl o-(3-chlorophenyl)homoserinate These compounds share similar structural features but differ in the position and type of substituent on the phenyl ring. The presence of different substituents can significantly affect their chemical reactivity and biological activity .
Properties
Molecular Formula |
C11H14FNO3 |
---|---|
Molecular Weight |
227.23 g/mol |
IUPAC Name |
methyl 2-amino-4-(3-fluorophenoxy)butanoate |
InChI |
InChI=1S/C11H14FNO3/c1-15-11(14)10(13)5-6-16-9-4-2-3-8(12)7-9/h2-4,7,10H,5-6,13H2,1H3 |
InChI Key |
RYDKIAJXFLSUQG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCOC1=CC(=CC=C1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.